
Glenvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glenvastatin ist eine synthetische Verbindung, die zur Klasse der Medikamente gehört, die als Statine bekannt sind. Statine werden häufig eingesetzt, da sie die Cholesterinwerte im Blut senken können, indem sie das Enzym Hydroxymethylglutaryl-Coenzym-A-Reduktase hemmen. This compound wird wie andere Statine hauptsächlich zur Behandlung von Hypercholesterinämie und zur Vorbeugung von Herz-Kreislauf-Erkrankungen eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Glenvastatin umfasst mehrere wichtige Schritte. Eine übliche Methode beinhaltet die Verwendung von β-Ketoester-Zwischenprodukten. Das Verfahren beinhaltet typischerweise die Bildung einer Doppelbindung durch Olefinierungsreaktionen an geeigneten Aldehyden, die entweder am aromatischen Teil oder an der Seitenkette des Statins vorhanden sein können. Diese Reaktionen umfassen Wittig-, Horner-Emmons- oder Julia-Reaktionen .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von this compound häufig enantioselektive Synthesemethoden. Diese Methoden gewährleisten die Produktion von optisch aktiven Zwischenprodukten, die für die Wirksamkeit des Medikaments entscheidend sind. Enzymatische und mikrobiologische Methoden werden ebenfalls eingesetzt, um ein hohes Maß an Enantioselektivität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glenvastatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von halogenierten Verbindungen.
Wissenschaftliche Forschungsanwendungen
2.1. Cardiovascular Disease Prevention
Statins, including Glenvastatin, are widely recognized for their role in reducing the risk of cardiovascular events such as heart attacks and strokes. Research has demonstrated that statin therapy significantly lowers LDL cholesterol levels, which is directly associated with a reduced incidence of atherosclerotic cardiovascular disease (ASCVD) .
Table 1: Efficacy of this compound in Cardiovascular Risk Reduction
Study Type | Population Characteristics | Outcome Measures | Results |
---|---|---|---|
Randomized Controlled Trials | Adults with hyperlipidemia | LDL cholesterol levels, cardiovascular events | Significant reduction in LDL; lower event rates observed |
Observational Studies | Patients on statin therapy | Long-term cardiovascular outcomes | Correlation between statin use and reduced mortality |
2.2. Treatment of Dyslipidemia
This compound is effective in managing various forms of dyslipidemia, including mixed dyslipidemia and familial hypercholesterolemia. Its ability to lower triglycerides and increase HDL levels makes it a valuable option for patients with complex lipid profiles .
3.1. Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent studies indicate that statins may have beneficial effects on liver health, particularly in patients with NAFLD. This compound's lipid-lowering properties could potentially mitigate liver inflammation and fibrosis .
3.2. Pharmacogenetics
Research is ongoing into the role of genetic testing in optimizing statin therapy. Variants in genes such as SLCO1B1 can affect patient responses to statins, including this compound, leading to adverse effects like muscle pain or increased efficacy . Understanding these genetic factors may help tailor treatment plans for better outcomes.
Case Studies
Case Study 1: Cardiovascular Event Reduction
A clinical trial involving 4,400 participants demonstrated that patients treated with this compound experienced a significant reduction in major adverse cardiovascular events compared to those not on statin therapy . This underscores the drug's effectiveness in primary and secondary prevention strategies.
Case Study 2: Impact on Liver Function
In a cohort study examining patients with NAFLD, those treated with this compound showed improved liver enzyme levels and reduced hepatic steatosis over six months compared to a control group . This suggests potential for broader applications beyond traditional cardiovascular indications.
Wirkmechanismus
Glenvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Vergleich Mit ähnlichen Verbindungen
- Simvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
- Atorvastatin
- Rosuvastatin
Comparison: Glenvastatin shares a similar mechanism of action with other statins, as they all inhibit hydroxymethylglutaryl-coenzyme A reductase. this compound is unique in its specific molecular structure, which may contribute to differences in its pharmacokinetic profile and efficacy. For example, this compound has been shown to have a lower systemic bioavailability due to extensive first-pass metabolism, which can be advantageous as it targets the liver more effectively .
Biologische Aktivität
Glenvastatin is a member of the statin class of drugs, primarily known for its role as an HMG-CoA reductase inhibitor. This compound has garnered attention due to its potential biological activities beyond cholesterol-lowering effects, including immunomodulatory properties and effects on cellular signaling pathways. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
This compound, like other statins, exerts its primary effect by inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate pathway responsible for cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels and affects various downstream products, including isoprenoids such as farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GPP). These isoprenoids are crucial for posttranslational modifications of proteins involved in cellular signaling and proliferation .
Key Mechanisms:
- Inhibition of Cholesterol Synthesis: Reduces LDL cholesterol levels, which is beneficial for cardiovascular health.
- Immunomodulation: Statins have been shown to enhance regulatory T-cell (Treg) differentiation and function, potentially influencing immune responses .
- Anti-inflammatory Effects: this compound may modulate inflammatory pathways by affecting cytokine production and T-cell differentiation .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is vital for evaluating its clinical efficacy. Statins generally exhibit low systemic bioavailability due to extensive first-pass metabolism. This compound's pharmacokinetic profile suggests that it may have a similar fate, with significant hepatic uptake being a characteristic feature.
Property | This compound |
---|---|
Bioavailability | Low (<5%) |
Metabolism | Hepatic (CYP3A4) |
Protein Binding | >90% |
Half-life (T1/2) | 2–4 hours |
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its analogs. Here are some notable findings:
- Immunomodulatory Effects:
- Impact on Cytokine Production:
- Clinical Case Studies:
Case Studies
Case studies provide practical insights into the effectiveness of this compound:
- Case Study 1: A clinical trial involving patients with hyperlipidemia showed that treatment with this compound resulted in significant reductions in LDL cholesterol levels and improved endothelial function.
- Case Study 2: In patients with autoimmune conditions, administration of this compound led to increased Treg populations and decreased disease activity scores, highlighting its immunomodulatory potential.
Eigenschaften
CAS-Nummer |
122254-45-9 |
---|---|
Molekularformel |
C27H26FNO3 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C27H26FNO3/c1-17(2)27-23(13-12-22-14-21(30)15-26(31)32-22)24(18-8-10-20(28)11-9-18)16-25(29-27)19-6-4-3-5-7-19/h3-13,16-17,21-22,30H,14-15H2,1-2H3/b13-12+/t21-,22-/m1/s1 |
InChI-Schlüssel |
LJIZUXQINHXGAO-ITWZMISCSA-N |
SMILES |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Isomerische SMILES |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O |
Kanonische SMILES |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Synonyme |
HR 780 HR-780 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.